molecular formula C9H9N3O B2904326 1-benzyl-1H-1,2,4-triazol-5(4H)-one CAS No. 212203-04-8

1-benzyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2904326
CAS No.: 212203-04-8
M. Wt: 175.191
InChI Key: ZCTFKQLIGBGEDD-UHFFFAOYSA-N
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Description

1-benzyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound containing a triazole ring. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. The benzyl group attached to the triazole ring can influence the compound’s properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-1H-1,2,4-triazol-5(4H)-one can be synthesized through various methods, including:

    Cyclization Reactions: Starting from benzyl hydrazine and formamide, cyclization can occur under acidic or basic conditions to form the triazole ring.

    Nucleophilic Substitution: Benzylation of 1H-1,2,4-triazol-5(4H)-one using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions for higher yields and purity, such as using catalysts, controlling temperature, and employing continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the benzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-benzyl-1H-1,2,4-triazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyl group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-triazol-5(4H)-one: Lacks the benzyl group, which can affect its reactivity and biological activity.

    1-phenyl-1H-1,2,4-triazol-5(4H)-one: Contains a phenyl group instead of a benzyl group, leading to different properties.

    1-methyl-1H-1,2,4-triazol-5(4H)-one: The methyl group provides different steric and electronic effects compared to the benzyl group.

Uniqueness

1-benzyl-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity, biological activity, and potential applications. The benzyl group can enhance lipophilicity, improve membrane permeability, and affect the compound’s interaction with molecular targets.

Properties

IUPAC Name

2-benzyl-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-10-7-11-12(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTFKQLIGBGEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212203-04-8
Record name 1-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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